4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE
Overview
Description
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE is a complex organic compound that features a unique combination of functional groups, including a bromo-furyl, triazole, and thiazole moiety
Preparation Methods
The synthesis of 4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE typically involves multi-step organic reactionsThe final step often involves the coupling of the triazole and thiazole rings under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The bromo-furyl group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro-triazoles.
Substitution: The bromine atom in the bromo-furyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-furyl group can form covalent bonds with nucleophilic sites on proteins, while the triazole and thiazole rings can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar compounds include those with related structural features, such as:
- N-(4-BROMO-2-METHYLPHENYL)-2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- 2-{[5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
These compounds share similar functional groups but differ in their specific substituents and overall structure. The uniqueness of 4-({[5-(5-BROMO-2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(3-METHYLPHENYL)-1,3-THIAZOLE lies in its specific combination of a bromo-furyl group with a triazole and thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(3-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4OS2/c1-11-4-3-5-12(8-11)17-20-13(9-25-17)10-26-18-22-21-16(23(18)2)14-6-7-15(19)24-14/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERGJDPRLXLBPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=NN=C(N3C)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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